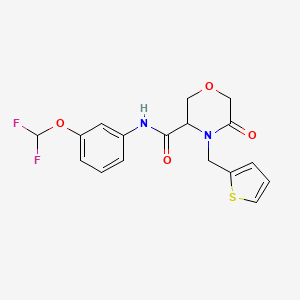

N-(3-(二氟甲氧基)苯基)-5-氧代-4-(噻吩-2-基甲基)吗啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C17H16F2N2O4S and its molecular weight is 382.38. The purity is usually 95%.

BenchChem offers high-quality N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Mas 相关 G 蛋白偶联受体 X2 (MRGPRX2) 的调节剂

该化合物已被鉴定为 Mas 相关 G 蛋白偶联受体 X2 (MRGPRX2) 及其直系同源物的调节剂 . MRGPRX2 是一种对多种配体(包括碱性分泌激动剂、某些药物、神经肽和抗菌肽)作出反应的受体 .

假过敏性药物反应的治疗

该化合物可用于治疗假过敏性药物反应。 这些反应由 MRGPRX2 及其直系同源受体介导 .

慢性瘙痒(瘙痒症)的治疗

该化合物可用于治疗慢性瘙痒(瘙痒症),这种情况也由 MRGPRX2 及其直系同源受体介导 .

炎症性疾病的治疗

该化合物可用于治疗炎症性疾病。 MRGPRX2 及其直系同源受体介导这些疾病 .

疼痛性疾病的治疗

该化合物可用于治疗疼痛性疾病。 这些疾病也由 MRGPRX2 及其直系同源受体介导 .

皮肤疾病的治疗

该化合物可用于治疗皮肤疾病。 这些疾病由 MRGPRX2 及其直系同源受体介导,这些受体主要限于肥大细胞 .

心血管疾病的治疗

该化合物可用于治疗心血管疾病。 这种疾病由 MRGPRX2 及其直系同源受体介导 .

肺部炎症/慢性阻塞性肺疾病的治疗

该化合物可用于治疗肺部炎症和慢性阻塞性肺疾病 (COPD)。 这些病症由 MRGPRX2 及其直系同源受体介导 .

作用机制

Target of Action

The primary target of N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .

Mode of Action

N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide acts as a modulator of the MRGPRX2 receptor . It interacts with the receptor, leading to its activation or inhibition . The MRGPRX2 receptor is sensitive to a diverse group of ligands, including basic secretagogues, certain drugs, neuropeptides, and antimicrobial peptides .

Biochemical Pathways

Upon activation of the MRGPRX2 receptor, mast cells release pre-formed mediators from granules (e.g., histamine, proteases, and heparin) and newly synthesized mediators (e.g., thromboxane, prostaglandin D2, leukotriene C4, tumor necrosis factor alpha, eosinol chemotactor factor, and platelet-activating factor) that elicit allergic and inflammatory responses .

Pharmacokinetics

The compound is administered to a subject in need thereof, indicating that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

The activation of the MRGPRX2 receptor by N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Action Environment

The action of N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is influenced by the environment of the mast cells, which primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract . These cells express numerous receptors that respond to mechanical and chemical stimuli .

生物活性

N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, identified by its CAS number 1421441-50-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F2N2O4S, with a molecular weight of 382.4 g/mol. The structure features a morpholine core substituted with a difluoromethoxy phenyl group and a thiophen-2-ylmethyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H16F2N2O4S |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 1421441-50-0 |

Biological Activity Overview

Recent studies have highlighted various biological activities associated with similar compounds that may provide insights into the activity of N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide.

Antifungal Activity

A study investigating related thiazole derivatives demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis. Compounds with electronegative substituents, such as fluorine, exhibited enhanced activity due to increased lipophilicity and interaction with fungal enzymes . Although specific data on the target compound is limited, its structural similarities suggest potential antifungal properties.

Cytotoxicity Studies

Cytotoxicity analyses on synthesized derivatives indicated that compounds similar in structure to N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide showed varying degrees of toxicity towards NIH/3T3 cell lines. For instance, IC50 values were reported at 148.26 μM for one derivative, indicating moderate cytotoxicity . This suggests that while the compound may have therapeutic potential, it could also affect normal cell lines at certain concentrations.

The mechanisms through which compounds like N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide exert their effects are likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism, such as 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi .

- Lipophilicity : The presence of fluorine and other electronegative atoms enhances the lipophilic character of the compound, facilitating better membrane permeability and interaction with biological targets .

Case Studies and Research Findings

While specific case studies on N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide are scarce, the following findings from related research provide valuable context:

- Antifungal Efficacy : A series of thiazole derivatives were tested for antifungal activity, revealing that those with stronger electronegative substituents displayed significantly improved efficacy against fungal strains compared to their less substituted counterparts .

- Cytotoxicity Profiles : The cytotoxic effects observed in NIH/3T3 cells suggest that careful consideration must be given to the therapeutic index when developing drugs based on this scaffold .

属性

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O4S/c18-17(19)25-12-4-1-3-11(7-12)20-16(23)14-9-24-10-15(22)21(14)8-13-5-2-6-26-13/h1-7,14,17H,8-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIOCGRTSZZBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。